N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other structurally related compounds, potentially leading to changes in the function of these targets .
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in various biochemical reactions, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
Similar compounds are generally anticipated to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Based on the structural similarity to other compounds, it may influence various cellular processes and molecular interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Introduction of the fluorophenyl group: This step may involve the use of a fluorinated benzene derivative in a substitution reaction.
Attachment of the isopropylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to a benzene ring.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative to form the amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:
1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The nitrophenyl group can introduce different electronic effects, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12(2)14-8-10-15(11-9-14)24-13(3)18(22-23-24)19(25)21-17-7-5-4-6-16(17)20/h4-12H,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABOFHGNDSVAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.